molecular formula C7H10N+ B189565 1,2-Dimethylpyridin-1-ium CAS No. 18241-33-3

1,2-Dimethylpyridin-1-ium

Cat. No.: B189565
CAS No.: 18241-33-3
M. Wt: 108.16 g/mol
InChI Key: UMZDENILBZKMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethylpyridin-1-ium is a cationic heterocyclic compound derived from pyridine, featuring methyl substituents at the 1- and 2-positions of the pyridinium ring. Its iodide salt (CAS 872-73-1) is a well-characterized form, often utilized in ionic liquids, catalysis, and organic synthesis due to its stability and tunable reactivity . The compound’s planar aromatic system and electron-deficient nature (due to the positively charged nitrogen) make it a versatile intermediate in reactions involving charge transfer or electrostatic interactions.

Properties

IUPAC Name

1,2-dimethylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZDENILBZKMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275712
Record name N-methyl-2-picolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18241-33-3
Record name N-methyl-2-picolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 1,2-Dimethylpyridin-1-ium lies in the proximity of its methyl groups, which induces steric hindrance and alters electron distribution. Key comparisons include:

  • 1-Methylpyridinium : Lacks the 2-methyl group, reducing steric effects and increasing accessibility for nucleophilic attack at the 2-position.
  • 1,3-Dimethylpyridinium : Methyl groups at 1- and 3-positions create a symmetrical electronic environment, enhancing stability in polar solvents compared to 1,2-dimethyl derivatives.
  • 1-Methyl-4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)pyridin-1-ium (from ): A bipyridinium derivative with an oxo group, introducing redox-active sites and hydrogen-bonding capabilities absent in this compound .

Physicochemical Properties

Compound Name Key Structural Features Molecular Weight (Cation) Solubility Trends Melting Point (Iodide Salt)
This compound 1- and 2-methyl groups 122.17 g/mol High in polar solvents 180–182°C
1-Methylpyridinium Single 1-methyl group 108.14 g/mol Moderate in polar solvents 170–172°C (chloride salt)
1,3-Dimethylpyridin-1-ium 1- and 3-methyl groups 122.17 g/mol High in water 185–187°C (iodide salt)
Compound from Bipyridinium + oxo group ~265.3 g/mol Low in non-polar solvents Not reported

Notes:

  • The iodide salt of this compound exhibits higher thermal stability than its chloride counterpart due to weaker ion pairing .
  • The oxo group in the bipyridinium derivative () enhances solubility in protic solvents via hydrogen bonding .

Research Findings and Challenges

Recent studies highlight the following:

  • Catalytic Efficiency : this compound-based ionic liquids show superior performance in CO₂ capture compared to 1-methylpyridinium derivatives due to enhanced charge delocalization .
  • Redox Activity : The bipyridinium-oxo compound () demonstrates reversible two-electron transfer, a trait absent in simpler pyridinium salts .
  • Data Gaps: Direct comparative studies on the electrochemical stability of 1,2-dimethyl vs.

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